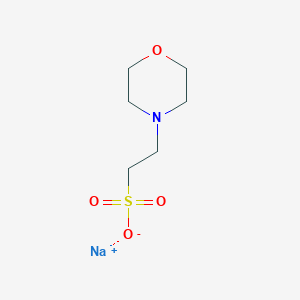

MES sodium salt

Description

Properties

IUPAC Name |

sodium;2-morpholin-4-ylethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4S.Na/c8-12(9,10)6-3-7-1-4-11-5-2-7;/h1-6H2,(H,8,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRHWMYKYLWNHTL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12NNaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4432-31-9 (Parent) | |

| Record name | 4-Morpholineethanesulfonic acid, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071119238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70887789 | |

| Record name | 4-Morpholineethanesulfonic acid, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70887789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71119-23-8 | |

| Record name | 4-Morpholineethanesulfonic acid, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071119238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Morpholineethanesulfonic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Morpholineethanesulfonic acid, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70887789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 4-morpholin-1-ylethylsulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.346 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to MES Sodium Salt Buffer

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-(N-morpholino)ethanesulfonic acid (MES) sodium salt buffer, a versatile and widely used buffering agent in biological and biochemical research.

Core Properties and Effective pH Range

MES is a zwitterionic buffer, one of the "Good's buffers" developed for biological applications.[1] Its key feature is a pKa value that is near physiological pH, making it an excellent choice for a variety of experimental settings.[2] The effective buffering range of MES is generally considered to be between pH 5.5 and 6.7.[3][4][5][6] This range is centered around its pKa of approximately 6.1 at 25°C.[1][5]

One of the significant advantages of MES is its minimal interference with biological systems.[7] It does not readily form complexes with most metal ions, making it a suitable non-coordinating buffer for experiments involving metal-sensitive enzymes or reactions.[8][9] Specifically, it shows weak binding with calcium, magnesium, and manganese ions, and negligible binding with copper(II) ions.[10] MES is also valued for its chemical stability, minimal absorption in the UV and visible spectral ranges, and for not being metabolized by bacteria or eukaryotic cells.[6][10][11]

Quantitative Data Summary

The effectiveness of a buffer is influenced by temperature. The pKa of MES, and consequently its optimal buffering range, is temperature-dependent.

| Property | Value | Notes |

| Chemical Formula | C₆H₁₂NNaO₄S | [3] |

| Molecular Weight | 217.22 g/mol | [3] |

| pKa (at 20°C) | 6.1 | [10] |

| pKa (at 25°C) | ~6.1 | [1][5] |

| Effective pH Range | 5.5 - 6.7 | [3][4][5][6] |

| Temperature Dependence (ΔpKa/°C) | -0.011 | [12] |

| Solubility in Water | High (590 g/L) | [10] |

The negative temperature dependence indicates that the pKa of MES decreases as the temperature increases.[12] Therefore, for experiments conducted at temperatures other than 20-25°C, it is crucial to adjust the pH at the working temperature.[12]

Experimental Protocol: Preparation of 0.1 M MES Buffer

This protocol outlines the steps to prepare a 0.1 M MES buffer solution.

Materials:

-

MES free acid (M.W.: 195.24 g/mol ) or MES sodium salt (M.W.: 217.22 g/mol )

-

Deionized water (dH₂O)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M or 10 M) for pH adjustment

-

Hydrochloric acid (HCl) solution (e.g., 1 M) for pH adjustment

-

Calibrated pH meter

-

Stir plate and stir bar

-

Graduated cylinders and beakers

-

0.22 µm filter for sterilization (optional)

Procedure:

There are two common methods for preparing MES buffer:

Method 1: Starting with MES Free Acid [7][13]

-

Dissolve MES Free Acid: For 1 liter of 0.1 M MES buffer, weigh out 19.52 g of MES free acid. Add it to a beaker containing approximately 800 mL of dH₂O.

-

Stir to Dissolve: Place the beaker on a stir plate and stir until the MES is completely dissolved. The initial pH of this solution will be acidic, typically between 2.5 and 5.[2]

-

Adjust pH: While continuously monitoring with a calibrated pH meter, slowly add the NaOH solution to raise the pH to the desired value within the 5.5 to 6.7 range.

-

Final Volume Adjustment: Once the target pH is reached, transfer the solution to a 1 L graduated cylinder and add dH₂O to bring the final volume to 1 liter.

-

Sterilization (Optional): If a sterile solution is required, filter it through a 0.22 µm filter.[7] Autoclaving is not recommended as it can cause the MES solution to turn yellow, although the pH may not change significantly.[1][2]

Method 2: Using both MES Free Acid and this compound [13]

-

Prepare Stock Solutions: Prepare equimolar (e.g., 0.1 M) stock solutions of MES free acid and this compound separately.

-

Mix to Desired pH: Mix the two solutions in appropriate ratios until the desired pH is achieved. The solution with a higher proportion of MES free acid will be more acidic, while the one with more this compound will be more basic. This method is useful for creating buffers of a specific pH without the need for extensive titration.

Storage: Store the prepared MES buffer at 2-8°C, where it can be stable for several months.[1][2]

Visualization of the Buffering Principle

The following diagram illustrates the relationship between pH, pKa, and the buffering capacity of MES. The buffering capacity is maximal at the pKa, where the concentrations of the acidic (protonated) and basic (deprotonated) forms of MES are equal.

Caption: Relationship between pH, pKa, and the forms of MES buffer.

Applications in Research and Development

MES buffer is a versatile tool with numerous applications in scientific research:

-

Biochemistry and Molecular Biology: It is extensively used in enzyme assays, protein purification, and electrophoresis (e.g., SDS-PAGE).[3][7][11]

-

Cell Culture: MES is suitable for preparing culture media for yeast, bacteria, and mammalian cells.[6][14] It is particularly useful for plant cell cultures at low concentrations.[6]

-

Chromatography: It serves as a buffer in various chromatography techniques, including cation exchange, hydroxyapatite, gel-filtration, and hydrophobic interaction chromatography.[6][11]

-

Pharmaceutical Research: In drug formulation studies, MES buffers help in assessing the stability of drugs under different pH conditions.[7]

-

Diagnostic Assays: It provides stable reaction conditions, ensuring accuracy and reproducibility in many diagnostic assays.[7]

Limitations and Considerations

While MES is a robust buffer, there are some limitations to consider:

-

Toxicity in Plants: It can be toxic to plants at concentrations higher than 10 mM.[14]

-

Temperature Sensitivity: As with most amine-based buffers, the pKa of MES is sensitive to temperature changes, which must be accounted for in experimental design.[12][15]

-

Autoclaving: As mentioned, autoclaving can lead to the degradation of MES, indicated by a yellow discoloration.[1][2]

-

Interference: It may interfere with phenolic oxidation by peroxidases.[6]

References

- 1. MES ナトリウム塩 BioPerformance Certified, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. rpicorp.com [rpicorp.com]

- 4. This compound Buffer - productos - Hopax Fine Chemicals [hopaxfc.com]

- 5. Desheng's answer: What is the pKa in biological buffer solution - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 6. medium.com [medium.com]

- 7. biochemazone.com [biochemazone.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. nbinno.com [nbinno.com]

- 10. MES, Sodium Salt [biospectra.us]

- 11. The role and function of MES compounds - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 12. itwreagents.com [itwreagents.com]

- 13. researchgate.net [researchgate.net]

- 14. goldbio.com [goldbio.com]

- 15. researchgate.net [researchgate.net]

MES Sodium Salt: A Comprehensive Technical Guide for Researchers

An in-depth guide on the chemical properties, applications, and experimental protocols of MES Sodium Salt (2-(N-morpholino)ethanesulfonic acid, sodium salt) for use in research, drug development, and various scientific applications.

Introduction

This compound is a zwitterionic buffer agent widely utilized in biochemistry, molecular biology, and cell culture. As one of the "Good's buffers," it is valued for its compatibility with biological systems, exhibiting minimal interference with biochemical reactions. Its pKa is near physiological pH, making it an effective buffer in the slightly acidic to neutral range. This guide provides a detailed overview of this compound, including its chemical properties, preparation of buffer solutions, and its application in various experimental protocols.

Chemical and Physical Properties

This compound is the sodium salt of 2-(N-morpholino)ethanesulfonic acid. Its chemical structure features a morpholinic ring and an ethanesulfonic acid group, which contributes to its high water solubility and low lipophilicity, rendering it membrane-impermeable.[1]

| Property | Value | Reference(s) |

| Chemical Formula | C6H12NNaO4S | [2][3] |

| Molecular Weight | 217.22 g/mol | [2][3][4] |

| CAS Number | 71119-23-8 | [2][3][4] |

| Appearance | White to off-white crystalline solid | [5] |

| pKa (at 25°C) | 6.15 | [6] |

| Useful pH Range | 5.5 - 6.7 | [7] |

| Solubility in Water | High | [2] |

| UV Absorbance | Minimal in the UV and visible spectral range | [8] |

| Metal Ion Binding | Negligible binding with Cu(II); weak binding with Ca2+, Mg2+, and Mn2+ | [8] |

Applications in Research and Drug Development

MES buffer is a versatile tool in the laboratory due to its chemical stability and lack of interference in many biological and analytical systems.

-

Biochemistry and Molecular Biology: It is frequently used as a buffer in enzyme assays, protein purification, and electrophoresis.[6] Its low UV absorbance makes it particularly suitable for spectrophotometric analyses.[9]

-

Cell Culture: MES buffer is often included in culture media for bacteria, yeast, and mammalian cells to maintain a stable pH environment.[7] It is considered non-toxic to many cell lines.[10]

-

Plant Biology: It is used in plant cell culture media, although it can be toxic to some plants at high concentrations.[7] Research has shown that MES can affect plant root growth by modulating superoxide (B77818) generation in the root apex.[8][9]

-

Antibody and Protein Conjugation: MES is an ideal buffer for crosslinking reactions involving EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), such as the conjugation of antibodies to microspheres for diagnostic assays.[7][11]

Experimental Protocols

Preparation of 0.1 M MES Buffer Solution

This protocol describes the preparation of a 0.1 M MES buffer solution. The pH can be adjusted based on the specific experimental requirements within the buffering range of MES (pH 5.5 - 6.7).

Materials:

-

MES free acid (MW: 195.24 g/mol ) or this compound (MW: 217.22 g/mol )

-

Deionized water

-

Sodium hydroxide (B78521) (NaOH) or Hydrochloric acid (HCl) for pH adjustment

-

pH meter

-

Stir plate and stir bar

-

Volumetric flask

Procedure using MES free acid:

-

Weigh out 19.52 g of MES free acid for 1 L of 0.1 M buffer.

-

Add the MES free acid to a beaker containing approximately 800 mL of deionized water.

-

Stir the solution until the MES is completely dissolved.

-

Slowly add a solution of NaOH (e.g., 1 M) while monitoring the pH with a calibrated pH meter.

-

Continue adding NaOH until the desired pH is reached.

-

Transfer the solution to a 1 L volumetric flask and add deionized water to the mark.

-

Mix the solution thoroughly.

-

Sterilize by filtration through a 0.22 µm filter if required for cell culture or other sterile applications.

Procedure using this compound and MES free acid:

Alternatively, a buffer of a specific pH can be prepared by mixing solutions of MES free acid and this compound in appropriate ratios.

MES Buffer in Protein Electrophoresis (SDS-PAGE)

MES SDS running buffer is commonly used for the separation of small to medium-sized proteins on Bis-Tris gels.

Materials:

-

MES SDS Running Buffer (20X stock solution is commercially available)

-

Deionized water

-

Protein Antioxidant (for reducing SDS-PAGE)

Procedure:

-

Prepare 1X MES SDS Running Buffer by diluting the 20X stock solution with deionized water. For example, add 50 mL of 20X stock to 950 mL of deionized water to make 1 L of 1X buffer.

-

For reducing SDS-PAGE, add a protein antioxidant to the 1X running buffer that will be used in the upper (cathode) chamber of the electrophoresis unit.

-

Assemble the electrophoresis apparatus according to the manufacturer's instructions.

-

Load the prepared protein samples and molecular weight markers onto the gel.

-

Perform electrophoresis at a constant voltage (e.g., 200 V) until the dye front reaches the bottom of the gel.

Visualizing Workflows and Pathways

Experimental Workflow: Antibody Conjugation to Microspheres

Caption: Workflow for two-step antibody conjugation to microspheres using MES buffer.

Signaling Pathway: Effect of MES on Plant Root Growth

Caption: MES buffer's impact on plant root growth via superoxide suppression.

Conclusion

This compound is an indispensable tool for researchers and professionals in the life sciences. Its favorable chemical properties, including a biologically relevant pKa, high solubility, and minimal interaction with biological molecules and metal ions, make it a reliable choice for a wide array of applications. The detailed protocols and visual workflows provided in this guide aim to facilitate its effective use in the laboratory, contributing to the generation of accurate and reproducible experimental data.

References

- 1. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. New discovery of superoxide regulation - the role of MES buffer in plant root tip growth-blood collection,Biological buffer,Hubei Xindesheng Material [whdsbio.cn]

- 6. Purification Workflow For The Production of Highly Pure Recombinant Proteins [drugdiscoveryonline.com]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. Frontiers | MES Buffer Affects Arabidopsis Root Apex Zonation and Root Growth by Suppressing Superoxide Generation in Root Apex [frontiersin.org]

- 9. MES Buffer Affects Arabidopsis Root Apex Zonation and Root Growth by Suppressing Superoxide Generation in Root Apex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

A Technical Guide to MES Buffers: Choosing Between MES Sodium Salt and MES Free Acid

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biological and biochemical research, the selection of an appropriate buffering agent is paramount to experimental success. 2-(N-morpholino)ethanesulfonic acid (MES) is a zwitterionic buffer, one of the original "Good's buffers," widely favored for its utility in the pH range of 5.5 to 6.7.[1][2] Its popularity stems from its chemical stability, minimal interference with biological reactions, and low UV absorbance.[3][4] However, a critical decision point for researchers is whether to prepare their MES buffer starting from its free acid form or its sodium salt.

This technical guide provides an in-depth comparison of MES free acid and MES sodium salt, offering the data and protocols necessary for an informed choice that aligns with specific experimental demands.

Physicochemical Properties: A Comparative Overview

The fundamental difference between the two forms lies in their ionic state. MES free acid is the protonated, acidic form, while this compound is the deprotonated form with a sodium counter-ion. This distinction dictates their behavior in solution and the method of buffer preparation.

| Property | MES Free Acid | This compound | Source(s) |

| Molecular Formula | C₆H₁₃NO₄S | C₆H₁₂NNaO₄S | [5][6] |

| Molecular Weight | 195.24 g/mol | 217.22 g/mol | [5][6] |

| pKa (at 25°C) | ~6.1 | ~6.1 | [7][8] |

| Effective pH Range | 5.5 - 6.7 | 5.5 - 6.7 | [2][3] |

| Appearance | White crystalline powder | White crystalline powder | [5][6] |

| Solubility in Water | Highly soluble | Very high (590 g/L) | [8][9] |

| pH of 0.5M Solution | 2.5 - 4.0 | 8.9 - 10.1 (for 1% solution) | [5][6] |

Buffer Preparation: Methodologies and Considerations

The choice between the free acid and the sodium salt directly impacts the buffer preparation workflow. The primary difference is the titrating agent required to achieve the desired pH.

Workflow for Buffer Preparation

The following diagram illustrates the distinct pathways for preparing a MES buffer from either the free acid or the sodium salt.

Experimental Protocols

Protocol 1: Preparation of 0.5 M MES Buffer (pH 6.0) from MES Free Acid [10]

-

Dissolution: In a suitable container, add 97.62 g of MES free acid to 800 mL of deionized water. The initial pH of this solution will be approximately 3.23.[10][11]

-

pH Adjustment: While stirring, slowly add a 10 N sodium hydroxide (B78521) (NaOH) solution to raise the pH. For 1 liter of 0.5 M MES, approximately 13.6 mL of 10N NaOH will be needed to reach a pH of 6.0.[11] Use a calibrated pH meter to monitor the pH closely.

-

Final Volume Adjustment: Once the target pH of 6.0 is stable, add deionized water to bring the final volume to 1 L.

-

Sterilization: Sterilize the buffer by filtering it through a 0.2 µm filter. Autoclaving is not recommended as it can cause the solution to turn yellow.[12] Store at 2-8°C.[11]

Protocol 2: Preparation of 0.5 M MES Buffer (pH 6.0) from this compound

-

Dissolution: In a suitable container, weigh 108.61 g of this compound and dissolve it in 800 mL of deionized water.

-

pH Adjustment: While stirring, slowly add a concentrated hydrochloric acid (HCl) solution to lower the pH from its initial alkaline state to the target pH of 6.0.[13] Use a calibrated pH meter for accurate measurement.

-

Final Volume Adjustment: Once the target pH is achieved and stable, adjust the final volume to 1 L with deionized water.

-

Sterilization: Filter the solution through a 0.2 µm filter for sterilization and store at 2-8°C.

Core Decision Factors: Selecting the Right Starting Material

The choice between MES free acid and its sodium salt is not arbitrary and should be based on specific experimental requirements. Key considerations include the introduction of counter-ions and the desired final ionic composition of the buffer.

The Counter-Ion Effect

-

Starting with MES Free Acid: When you titrate the free acid with NaOH (or KOH), you are forming the sodium (or potassium) salt of MES in situ. The only ions present at the final pH are MES⁻, Na⁺ (or K⁺), and H⁺. This method provides precise control over the final cation concentration.

-

Starting with this compound: To lower the pH of the sodium salt solution, a strong acid like HCl is typically used. This introduces chloride ions (Cl⁻) into the final buffer, resulting in a solution containing MES⁻, Na⁺, H⁺, and Cl⁻.[14][15]

The presence of additional ions like chloride can be a critical factor. In certain applications, such as studies involving ion-sensitive enzymes or specific protein crystallization conditions, the introduction of extraneous ions is undesirable.

Decision-Making Framework

This diagram outlines a logical process for selecting the appropriate MES starting material based on experimental constraints.

Applications and Final Recommendations

-

MES Free Acid is the preferred starting material when the final ionic composition of the buffer must be precisely controlled and the introduction of additional anions (like Cl⁻) must be avoided. This is crucial in many enzymology, protein binding, and cell culture studies where specific ions can interfere with the biological system.[16][17]

-

This compound offers convenience due to its typically higher pH starting point, which can sometimes lead to faster dissolution. It is a suitable choice when the presence of a small amount of chloride (or another anion from the titrating acid) is known to have no effect on the experimental outcome.[13]

References

- 1. goldbio.com [goldbio.com]

- 2. Useful pH Range of Biological Buffers - 部落格 - Hopax Fine Chemicals [hopaxfc.com]

- 3. biochemazone.com [biochemazone.com]

- 4. nbinno.com [nbinno.com]

- 5. MES free acid [sorachim.com]

- 6. rpicorp.com [rpicorp.com]

- 7. interchim.fr [interchim.fr]

- 8. MES, Sodium Salt [biospectra.us]

- 9. MES (buffer) - Wikipedia [en.wikipedia.org]

- 10. MES (0.5 M, pH 6) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 11. Advantages and configuration methods of MES buffer solution - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Introduction and configuration method of this compound as a biological buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 14. researchgate.net [researchgate.net]

- 15. ulab360.com [ulab360.com]

- 16. goldbio.com [goldbio.com]

- 17. goldbio.com [goldbio.com]

Solubility of MES Sodium Salt in Deionized Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of 2-(N-morpholino)ethanesulfonic acid sodium salt (MES sodium salt) in deionized water. This document consolidates available quantitative data, outlines experimental protocols for solubility determination, and presents a visual representation of the experimental workflow. This compound is a widely used zwitterionic buffer in biological and biochemical research, valued for its stability and compatibility with various biological systems.[1][2][3]

Quantitative Solubility Data

The solubility of this compound in deionized water is high, though reported values vary across different sources. This variation may be attributable to differences in experimental conditions such as temperature and pH. The following table summarizes the available quantitative data.

| Solubility (g/L) | Molarity (mol/L) | Temperature | Source |

| 590 | ~2.72 | Not Specified | [4] |

| 500 | ~2.30 | Not Specified | [5][6] |

| 335.3 | ~1.54 | 20°C | [7] |

Molecular Weight of this compound: 217.22 g/mol [4][5]

It is also reported that a 10% solution (100 g/L) is clear and complete, and a 33% solution (330 g/L) is clear and colorless, indicating good solubility at these concentrations.[1][8]

Factors Influencing Solubility

Temperature

pH

This compound is the sodium salt of a weak acid. The pH of a solution of this compound in deionized water is typically in the range of 8.5 to 10.4, depending on the concentration.[4][6] The useful buffering range for MES is between pH 5.5 and 6.7.[4][11][12] To prepare a buffer within this range, the pH of the this compound solution would need to be adjusted downwards using an acid, or by combining solutions of MES free acid and this compound.[10][13] The solubility of the system will then depend on the final pH and the concentrations of the MES species in solution.

Experimental Protocol for Determining Solubility

This protocol outlines a general method for determining the solubility of this compound in deionized water at a specific temperature.

Materials:

-

This compound powder

-

Deionized water

-

Stirring rod or magnetic stirrer and stir bar

-

Graduated beaker or volumetric flask

-

Analytical balance

-

Temperature control system (e.g., water bath)

-

pH meter (optional, for pH-dependent studies)

Procedure:

-

Preparation: Ensure all glassware is clean and dry. Prepare a temperature-controlled environment for the experiment.

-

Weighing: Accurately weigh a known amount of this compound using an analytical balance.

-

Dissolution: Transfer the weighed this compound into a beaker containing a known volume of deionized water.

-

Stirring: Stir the mixture using a stirring rod or a magnetic stirrer. Continuous agitation is necessary to ensure the powder dissolves efficiently.

-

Observation: Continue to add small, known quantities of this compound to the solution, allowing time for dissolution after each addition. The point at which a small amount of the powder no longer dissolves, and the solution remains saturated, indicates that the solubility limit has been reached.

-

Equilibration: Allow the saturated solution to equilibrate at the desired temperature for a set period to ensure maximum dissolution.

-

Measurement: The total mass of this compound dissolved in the known volume of deionized water represents its solubility at that temperature.

-

pH Adjustment (Optional): If determining solubility at a specific pH, use a pH meter and adjust the pH of the solution with a suitable acid (e.g., HCl) or base (e.g., NaOH) as needed during the dissolution process.[2][14]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Caption: Workflow for determining the solubility of this compound.

References

- 1. rpicorp.com [rpicorp.com]

- 2. Introduction and configuration method of this compound as a biological buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. MES, Sodium Salt [biospectra.us]

- 5. Cas 71119-23-8,this compound | lookchem [lookchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. This compound [chembk.com]

- 8. MES, Sodium Salt - Buffer solutions - Product Details [shop.eproscience.com]

- 9. What is the effect of temperature on the solubility of MOPS Sodium Salt? - Blog [hbynm.com]

- 10. researchgate.net [researchgate.net]

- 11. echemi.com [echemi.com]

- 12. MES (2-Morpholinoethanesulfonic acid)Buffer recipe - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 13. This compound | 71119-23-8 [chemicalbook.com]

- 14. How to prepare this compound powder into a solution - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

An In-depth Technical Guide to Good's Buffers in Biological Research

Abstract: The stability of pH is a critical parameter in biological research, directly impacting the structure, function, and activity of macromolecules. Before the 1960s, researchers were limited to a small selection of buffers that were often toxic or reactive within biological systems.[1] This guide explores the class of zwitterionic buffers developed by Dr. Norman E. Good and his colleagues, which revolutionized biochemical and biological research by providing stable and inert pH control in the physiologically relevant range.[2][3] We will delve into the fundamental criteria for selecting these buffers, present their physicochemical properties in a comparative format, provide detailed experimental protocols for their application, and visualize key selection and experimental workflows.

The Genesis of "Good's Buffers": The Criteria for an Ideal Biological Buffer

In 1966, Norman Good and his colleagues established a set of criteria for ideal biological buffers to address the shortcomings of then-available options like phosphate (B84403) and Tris buffers, which could precipitate essential metal ions or penetrate cell membranes.[1][4] Good's buffers were specifically designed to be highly soluble, minimally interactive, and stable under experimental conditions.[3][4]

The key criteria set forth by Good are:[1][2][5]

-

pKa Value: The buffer's pKa should be between 6.0 and 8.0, the pH range where most biological reactions occur.[1][2][6] This ensures maximum buffering capacity at a physiologically relevant pH.

-

High Water Solubility: Buffers must be highly soluble in aqueous systems to be useful in biological experiments.[2][6] Conversely, they should have low solubility in nonpolar solvents to prevent accumulation in biological membranes.[1][2]

-

Membrane Impermeability: An ideal buffer should not pass through cell membranes, thereby preventing interference with intracellular processes.[2][3][6]

-

Minimal Salt and Temperature Effects: The buffer's pKa should be minimally affected by changes in ionic concentration, temperature, and medium composition.[2][6]

-

Minimal Cation Interaction: The buffer should not form significant complexes with metal ions, especially those that are cofactors for enzymes. If complexes do form, they should remain soluble.[2][6]

-

Chemical and Enzymatic Stability: The buffer must be resistant to degradation under experimental conditions.[1][2][5]

-

Optical Clarity: The buffer should not absorb light in the UV-visible range (above 230 nm) to avoid interference with spectrophotometric assays.[1][2]

-

Purity and Ease of Preparation: They should be easy to purify and prepare from readily available materials.[2][5]

These zwitterionic compounds, possessing both a positive and negative charge, met these criteria and became indispensable tools in life sciences.[1][3]

Physicochemical Properties of Common Good's Buffers

The selection of an appropriate buffer is contingent on its specific physicochemical properties. The following tables summarize key quantitative data for some of the most widely used Good's buffers to facilitate easy comparison for researchers.

Table 1: General Properties of Selected Good's Buffers

| Buffer | Acronym | pKa at 25°C | ΔpKa/°C | Useful pH Range | Molecular Weight ( g/mol ) |

| 2-(N-morpholino)ethanesulfonic acid | MES | 6.15 | -0.011 | 5.5–6.7 | 195.24 |

| Piperazine-N,N′-bis(2-ethanesulfonic acid) | PIPES | 6.76 | -0.0085 | 6.1–7.5 | 302.37 |

| N-(2-Acetamido)-2-aminoethanesulfonic acid | ACES | 6.78 | -0.020 | 6.1–7.5 | 182.19 |

| 3-(N-morpholino)propanesulfonic acid | MOPS | 7.09 | -0.013 | 6.5–7.9 | 209.26 |

| N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid | BES | 7.09 | -0.016 | 6.4–7.8 | 213.25 |

| N-(2-Hydroxyethyl)piperazine-N′-(2-ethanesulfonic acid) | HEPES | 7.48 | -0.014 | 6.8–8.2 | 238.30 |

| N-[Tris(hydroxymethyl)methyl]-2-aminoethanesulfonic acid | TES | 7.40 | -0.020 | 6.8–8.2 | 229.20 |

| N-(2-Hydroxyethyl)piperazine-N′-(3-propanesulfonic acid) | HEPPS (EPPS) | 7.91 | -0.015 | 7.3–8.7 | 252.33 |

| N-[Tris(hydroxymethyl)methyl]glycine | Tricine | 8.05 | -0.021 | 7.4–8.8 | 179.17 |

| N,N-Bis(2-hydroxyethyl)glycine | Bicine | 8.26 | -0.018 | 7.6–9.0 | 163.17 |

| N-(Cyclohexyl)-2-aminoethanesulfonic acid | CHES | 9.50 | -0.019 | 8.6–10.0 | 207.29 |

Data compiled from various sources. The useful pH range is generally considered pKa ± 1.

Table 2: Metal Ion Binding Constants (Log K) for Selected Good's Buffers at 25°C

| Buffer | Ca²⁺ | Mg²⁺ | Mn²⁺ | Cu²⁺ |

| MES | 0.7 | 0.7 | 1.3 | 2.0 |

| PIPES | <0.5 | <0.5 | <0.5 | <0.5 |

| ACES | 2.2 | 1.3 | 2.5 | 6.6 |

| MOPS | <0.5 | <0.5 | <0.5 | <0.5 |

| BES | 0.8 | 0.9 | 1.4 | 5.8 |

| HEPES | <0.5 | <0.5 | <0.5 | 2.2 |

| TES | 2.4 | 1.6 | 2.9 | 7.4 |

| Tricine | 3.5 | 2.7 | 4.3 | 7.8 |

| Bicine | 3.2 | 2.4 | 3.8 | 7.9 |

A lower Log K value indicates weaker binding. Buffers like PIPES, MOPS, and HEPES show negligible binding with most divalent cations, making them suitable for studying metalloenzymes.[7]

Detailed Experimental Protocols

The following section provides detailed methodologies for common applications of Good's buffers in biological research.

HEPES is widely used to supplement cell culture media, providing additional buffering capacity outside of a CO₂ incubator.[8][9] A typical final concentration ranges from 10-25 mM.[8][9]

Objective: To prepare a 2X HBS stock solution (pH 7.4).

Materials:

-

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)

-

Sodium Chloride (NaCl)

-

Disodium Phosphate (Na₂HPO₄)

-

Deionized, distilled water (ddH₂O)

-

1 M Sodium Hydroxide (NaOH)

-

Sterile 0.22 µm filter unit

-

Sterile storage bottles

Procedure:

-

To prepare 500 mL of 2X HBS, add the following to 400 mL of ddH₂O in a sterile beaker with a stir bar:

-

HEPES: 6.5 g

-

NaCl: 8.0 g

-

Na₂HPO₄: 0.198 g

-

-

Stir until all components are completely dissolved.[10]

-

Place a calibrated pH electrode into the solution.

-

Slowly add 1 M NaOH dropwise while stirring to adjust the pH to exactly 7.4. Be cautious, as the pH can change rapidly near the pKa.

-

Once the pH is stable at 7.4, transfer the solution to a 500 mL graduated cylinder.

-

Add ddH₂O to bring the final volume to 500 mL.

-

Sterilize the solution by passing it through a 0.22 µm filter into a sterile bottle.

-

Store the 2X HBS stock solution at 4°C. For use, dilute it 1:1 with the cell culture medium.

PIPES is an excellent choice for many enzyme assays due to its pKa of 6.76 and its minimal interaction with metal ions.[7]

Objective: To measure the activity of a hypothetical enzyme, "Substrate-ase," which cleaves a chromogenic substrate, resulting in a product that absorbs light at 405 nm.

Materials:

-

PIPES (free acid)

-

1 M NaOH

-

Substrate-ase enzyme stock solution

-

Chromogenic substrate stock solution

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare 1 M PIPES Stock (pH 6.8):

-

Prepare the Assay Buffer (50 mM PIPES, pH 6.8):

-

Dilute the 1 M PIPES stock solution 1:20 in ddH₂O. For example, add 5 mL of 1 M PIPES to 95 mL of ddH₂O.

-

-

Set up the Reaction:

-

In a 96-well plate, prepare the reaction mixture for each sample. Run each condition in triplicate.

-

Test Wells: 170 µL of Assay Buffer + 10 µL of Substrate stock.

-

Control Wells (No Enzyme): 180 µL of Assay Buffer + 10 µL of Substrate stock.

-

Blank Wells (No Substrate): 180 µL of Assay Buffer + 10 µL of Enzyme stock.

-

-

Initiate the Reaction:

-

Pre-warm the microplate and reagents to the desired reaction temperature (e.g., 37°C).

-

Initiate the reaction by adding 10 µL of the appropriately diluted enzyme stock to the "Test Wells."

-

-

Monitor the Reaction:

-

Immediately place the plate in the microplate reader.

-

Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each well.

-

Subtract the rate of the "No Enzyme" control from the "Test Wells" to account for non-enzymatic substrate degradation.

-

Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of product formation (in moles/unit time), if the extinction coefficient (ε) of the product is known.

-

MES is frequently used in chromatography as it is a non-toxic alternative to buffers like cacodylate and does not chelate most metal ions.[12] Its pKa of 6.15 makes it ideal for maintaining a pH below the isoelectric point (pI) of a target protein to ensure it has a net positive charge for cation-exchange chromatography.

Objective: To prepare a low-salt binding buffer and a high-salt elution buffer (pH 6.0) for purifying a protein with a pI > 7.0 on a cation-exchange column.

Materials:

-

MES (free acid)

-

Sodium Chloride (NaCl)

-

10 M NaOH

-

Deionized, distilled water (ddH₂O)

-

Sterile 0.22 µm filter unit

Procedure:

-

Prepare 1 L of Binding Buffer (20 mM MES, 25 mM NaCl, pH 6.0):

-

Add 3.90 g of MES and 1.46 g of NaCl to 900 mL of ddH₂O. Stir to dissolve.

-

Adjust the pH to 6.0 using 10 M NaOH.[13]

-

Bring the final volume to 1 L with ddH₂O.

-

Filter sterilize the buffer. This is Buffer A.

-

-

Prepare 1 L of Elution Buffer (20 mM MES, 1 M NaCl, pH 6.0):

-

Add 3.90 g of MES and 58.44 g of NaCl to 900 mL of ddH₂O. Stir to dissolve.

-

Adjust the pH to 6.0 using 10 M NaOH.

-

Bring the final volume to 1 L with ddH₂O.

-

Filter sterilize the buffer. This is Buffer B.

-

-

Chromatography Workflow:

-

Equilibrate the cation-exchange column with 5-10 column volumes of Buffer A.

-

Load the protein sample onto the column.

-

Wash the column with Buffer A to remove unbound proteins.

-

Elute the bound protein using a linear gradient from 0% to 100% Buffer B over 10-20 column volumes. Alternatively, use a step gradient.

-

Collect fractions and analyze for the presence of the target protein using SDS-PAGE or a protein-specific assay.

-

Mandatory Visualizations: Workflows and Logic

This section provides diagrams created using the DOT language to visualize key decision-making processes and workflows relevant to the use of Good's buffers.

Caption: A decision tree for selecting the appropriate Good's buffer.

Caption: Workflow for a typical enzyme kinetics experiment.

Caption: A simplified diagram of pH-dependent endosomal sorting.

Conclusion

The introduction of Good's buffers marked a significant advancement in biological and biochemical research. Their rational design, based on a stringent set of criteria, provides researchers with the tools to maintain stable, physiological pH without introducing experimental artifacts. By understanding their specific properties, such as pKa, temperature dependence, and metal-ion binding capacity, scientists can select the optimal buffer for any given application, from cell culture to enzyme kinetics. The detailed protocols and workflows provided in this guide serve as a practical resource for the effective implementation of these essential laboratory reagents, ensuring the reliability and reproducibility of experimental outcomes.

References

- 1. bitesizebio.com [bitesizebio.com]

- 2. Good's buffers - Wikipedia [en.wikipedia.org]

- 3. bostonbioproducts.com [bostonbioproducts.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Good’s buffers | Protocols Online [protocolsonline.com]

- 6. goldbio.com [goldbio.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. The Essential Guide to HEPES in Cell Culture - Life in the Lab [thermofisher.com]

- 10. How do you make HEPES buffer for cell culture - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 11. PIPES Buffer (1 M, 6.8 pH) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 12. goldbio.com [goldbio.com]

- 13. Applications and Preparation of MOPS and MES Buffer [yacooscience.com]

An In-Depth Technical Guide to the Interaction of MES Buffer with Divalent Metal Ions

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(N-morpholino)ethanesulfonic acid (MES) is a widely utilized zwitterionic buffer in biological and pharmaceutical research, prized for its pKa of 6.15, which is ideal for a multitude of applications requiring a stable pH environment between 5.5 and 6.7. A key advantage of MES is its generally low affinity for metal ions, making it a suitable choice for studying metal-dependent enzymes and biological processes. However, it is crucial for researchers to understand that "low affinity" does not equate to "no affinity." Even weak interactions between MES and divalent metal cations can have significant implications for experimental accuracy and reproducibility, particularly in sensitive assays. This technical guide provides a comprehensive overview of the interactions between MES buffer and various divalent metal ions, presenting quantitative binding data, detailed experimental protocols for characterizing these interactions, and an examination of the potential impact on common biological assays and signaling pathways.

Introduction to MES Buffer and its Physicochemical Properties

MES was developed by Norman Good and his colleagues as part of a series of zwitterionic buffers designed to be biochemically inert.[1] Its chemical structure, featuring a morpholine (B109124) ring and an ethanesulfonic acid group, renders it highly soluble in water while having minimal solubility in most organic solvents. The sulfonic acid group is a strong acid, ensuring that the pKa of MES is primarily determined by the protonation of the morpholine nitrogen. The pKa of MES is 6.15 at 25°C, making it an excellent buffer for the pH range of 5.5 to 6.7.[2] One of the key design criteria for Good's buffers was the minimal interference with biological systems, which includes a low propensity to chelate metal ions.

Quantitative Analysis of MES Interaction with Divalent Metal Ions

While MES is considered a non-coordinating buffer, it does exhibit weak interactions with several divalent metal ions. The strength of these interactions is quantified by the stability constant (K) or, more commonly, its logarithm (log K). The higher the log K value, the stronger the interaction. The interaction of MES with divalent cations is generally weak, with log K values typically below 2.0.

It is important to note that the binding affinity can be influenced by experimental conditions such as temperature, ionic strength, and pH. At pH 6.0, MES at pH 6.0 does not form complexes with Zn²⁺, Cd²⁺, Ca²⁺, Co²⁺, Mg²⁺, Mn²⁺, and Ni²⁺, and shows imperceptible complexation ability to Cu²⁺ and Pb²⁺.[3]

Table 1: Stability Constants (log K) for the Interaction of MES with Divalent Metal Ions

| Divalent Metal Ion | Stability Constant (log K) | Experimental Conditions | Reference(s) |

| Magnesium (Mg²⁺) | 0.8 | 20°C, 0.1 M ionic strength | [4] |

| Calcium (Ca²⁺) | 0.8 | 20°C, 0.1 M ionic strength | [4] |

| Manganese (Mn²⁺) | 1.7 | 20°C, 0.1 M ionic strength | [4] |

| Copper (Cu²⁺) | Negligible to weak | pH range of MES | [5] |

| Zinc (Zn²⁺) | Weak interaction | pH 6 | [6] |

| Cobalt (Co²⁺) | Weak interaction | pH 6 | [7] |

| Nickel (Ni²⁺) | Weak interaction | pH 6 | [7] |

Experimental Protocols for Determining Metal-Buffer Interactions

The accurate determination of stability constants for weak interactions requires sensitive and precise experimental techniques. The following are detailed methodologies for three common approaches.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining stability constants by measuring the change in hydrogen ion concentration (pH) upon complex formation.

Principle: When a metal ion complexes with a buffer molecule that has a protonated form in the experimental pH range, there is a release of protons, leading to a change in pH. By titrating a solution containing the metal and buffer with a strong base and monitoring the pH, the stability constant can be calculated.

Methodology:

-

Solution Preparation:

-

Prepare a stock solution of MES buffer (e.g., 0.1 M) in high-purity, deionized water.

-

Prepare a stock solution of the divalent metal salt (e.g., MgCl₂, CaCl₂, MnCl₂) of known concentration (e.g., 0.1 M). The counter-ion should be non-coordinating (e.g., chloride or perchlorate).

-

Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free).

-

Prepare a solution of a strong acid (e.g., 0.1 M HCl) for calibration.

-

-

Calibration of the Electrode:

-

Calibrate the pH electrode using standard buffers (e.g., pH 4.01, 7.00, 9.21).

-

-

Titration Procedure:

-

In a thermostatted titration vessel (e.g., at 25°C), prepare three different solutions:

-

Solution A (Acid Blank): A known volume of strong acid and an inert salt to maintain constant ionic strength (e.g., KCl or NaClO₄).

-

Solution B (Ligand Blank): Solution A with a known concentration of MES buffer.

-

Solution C (Metal-Ligand): Solution B with a known concentration of the divalent metal salt.

-

-

Titrate each solution with the standardized strong base, recording the pH after each addition of titrant.

-

-

Data Analysis:

-

Plot the pH versus the volume of base added for all three titrations.

-

The displacement of the metal-ligand titration curve (C) from the ligand blank curve (B) indicates complex formation.

-

Use specialized software (e.g., Hyperquad) to refine the protonation constants of MES and the stability constants of the metal-MES complex by fitting the titration data to a chemical equilibrium model.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction (enthalpy, entropy, and binding affinity).

Principle: A solution of the divalent metal is titrated into a solution of MES buffer in the sample cell of the calorimeter. The heat released or absorbed upon binding is measured. For weak interactions, a competitive binding assay may be necessary.

Methodology:

-

Sample Preparation:

-

Prepare a solution of MES buffer (e.g., 10-50 mM) in deionized water.

-

Prepare a solution of the divalent metal salt (e.g., 1-5 mM) in the exact same buffer solution to minimize heats of dilution.

-

Degas both solutions thoroughly before use.

-

-

ITC Experiment:

-

Load the MES buffer solution into the sample cell and the metal salt solution into the injection syringe.

-

Set the experimental parameters (temperature, stirring speed, injection volume, and spacing between injections).

-

Perform a series of injections of the metal solution into the buffer solution, recording the heat change after each injection.

-

As a control, perform a titration of the metal solution into the buffer-only solution to measure the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the raw titration data.

-

Integrate the heat change for each injection to obtain the enthalpy change per mole of injectant.

-

Plot the enthalpy change against the molar ratio of metal to buffer.

-

Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding model) using the instrument's software to determine the binding constant (K), stoichiometry (n), and enthalpy of binding (ΔH).

-

Implications for Biological Assays and Signaling Pathways

Even weak chelation of divalent metal ions by MES can be a confounding factor in sensitive biological assays. Researchers should be aware of these potential interferences, especially when working at low metal ion concentrations or with enzymes that have a high affinity for their metal cofactors.

Interference in Metalloenzyme Assays

Many enzymes require divalent metal ions for their catalytic activity or structural integrity. If MES buffer chelates a significant fraction of the available metal ions, the apparent enzyme activity may be reduced.

Example: Zinc-Dependent Metalloproteinases

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in extracellular matrix remodeling. Their activity is highly dependent on the availability of Zn²⁺. In an assay for MMP activity, MES buffer could potentially sequester Zn²⁺, leading to an underestimation of the enzyme's true activity or an overestimation of the potency of an inhibitor.

Impact on Calcium Signaling Studies

Calcium (Ca²⁺) is a ubiquitous second messenger involved in a vast array of cellular processes. The precise temporal and spatial regulation of intracellular Ca²⁺ concentrations is critical for proper signaling. While MES has a low affinity for Ca²⁺, in experiments where a precise control over free Ca²⁺ is necessary, even weak buffering by MES could alter the kinetics and amplitude of Ca²⁺ signals.[3] This is particularly relevant in studies involving Ca²⁺-sensitive fluorescent dyes or proteins, where the buffer can compete with the sensor for Ca²⁺ binding.

Drug Development and High-Throughput Screening

In drug discovery, high-throughput screening (HTS) assays are often performed to identify compounds that modulate the activity of a target protein. Many of these targets are metal-dependent enzymes or receptors. The presence of a weakly chelating buffer like MES could lead to false positives or negatives. For instance, a compound might appear to be an inhibitor because it competes with the buffer for the metal ion, thereby reducing the availability of the metal for the enzyme, rather than directly interacting with the enzyme itself.

Conclusion and Recommendations

MES buffer is an excellent choice for a wide range of biological and pharmaceutical research applications due to its appropriate pKa and general lack of significant interaction with divalent metal ions. However, researchers must remain vigilant to the fact that weak interactions do occur. The data and protocols presented in this guide are intended to equip scientists with the knowledge to critically evaluate the suitability of MES for their specific experimental system and to design appropriate controls to account for any potential metal-buffering effects.

Key Recommendations:

-

Be Aware of the Potential for Interaction: Do not assume that MES is completely inert with respect to divalent metal ions.

-

Consider the Metal Ion Concentration: The potential for interference is greater at lower concentrations of free metal ions.

-

Perform Appropriate Controls: When studying metal-dependent processes, it is advisable to run control experiments to assess the effect of the buffer on the system in the absence of the protein or substrate of interest.

-

Choose Buffers Wisely: If highly sensitive measurements of metal-protein interactions are required, it may be necessary to use a buffer with an even lower affinity for the metal ion of interest or to perform experiments in the absence of a buffer, if the experimental design allows.

-

Report Experimental Conditions: Always clearly state the buffer composition, concentration, pH, and temperature in publications to ensure the reproducibility of the results.

By following these guidelines, researchers can minimize the potential for artifacts arising from MES-metal ion interactions and ensure the accuracy and reliability of their experimental data.

References

- 1. Effect of Divalent Cations on the Structure and Mechanics of Vimentin Intermediate Filaments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Mesoscale calcium imaging in vivo: evolution and contribution to developmental neuroscience - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cost-nectar.eu [cost-nectar.eu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. docenti.unina.it [docenti.unina.it]

Unveiling the Optical Clarity: A Technical Guide to the UV Absorbance Spectrum of MES Buffer

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the ultraviolet (UV) absorbance characteristics of 2-(N-morpholino)ethanesulfonic acid (MES) buffer, a widely utilized buffer in biological and pharmaceutical research. A comprehensive understanding of its UV absorbance spectrum is critical for ensuring data integrity in various applications, from protein quantification to cell culture. This document provides quantitative data, detailed experimental protocols, and logical workflows to empower researchers in their experimental design and execution.

Introduction to MES Buffer and its Optical Properties

MES is a zwitterionic buffer developed by Good and his colleagues, valued for its pKa of 6.15 at 20°C, which makes it an effective buffer in the pH range of 5.5 to 6.7.[1][2][3][4][5][6] A key advantage of MES, and a primary reason for its widespread use, is its minimal absorbance in the ultraviolet (UV) region of the electromagnetic spectrum.[1][3][7][8] This low UV absorptivity makes it an ideal choice for a variety of biochemical assays that rely on spectrophotometric measurements, as it is less likely to interfere with the quantification of biomolecules like proteins and nucleic acids.[9][10][11]

Quantitative UV Absorbance Data of MES Buffer

The UV absorbance of MES buffer is consistently low across the near-UV spectrum, a desirable characteristic for a "Good's buffer".[5][6][8] However, the absorbance is dependent on the concentration of the buffer and the specific wavelength being measured. Below is a summary of typical absorbance values found in commercially available MES buffer preparations. It is important to note that these values represent the maximum absorbance and high-purity grades of MES will typically exhibit lower absorbance.

| Concentration | Wavelength (nm) | Maximum Absorbance (AU) | Reference |

| 10% (w/v) | 250 | ≤ 0.05 | [2][12] |

| 1 M | 260 | ≤ 0.100 | [8] |

| 1 M | 280 | ≤ 0.100 | [8] |

| 0.5 M | 260 | ≤ 0.025 | [4] |

| 0.5 M | 280 | ≤ 0.020 | [4] |

| 20% (w/w) | 290 | ≤ 0.05 | [6] |

| 10 mM (pH 6.0) | 215 | UV Cutoff* | [13] |

*The UV cutoff is the wavelength at which the absorbance of the solution is equal to 1 AU.[13] Operating near or below this wavelength can lead to increased baseline noise.

Experimental Protocol for Measuring UV Absorbance of MES Buffer

The following is a generalized protocol for the accurate measurement of the UV absorbance spectrum of an MES buffer solution. This protocol is based on standard laboratory practices for UV-Vis spectrophotometry.

Objective: To determine the UV absorbance profile of a prepared MES buffer solution from 200 nm to 400 nm.

Materials:

-

MES monohydrate or anhydrous MES powder (high purity grade)

-

Deionized, distilled water (ddH₂O) with a resistivity of >18 MΩ·cm

-

Calibrated UV-Vis spectrophotometer with quartz cuvettes

-

Calibrated pH meter

-

Sterile filtration apparatus (0.22 µm filter)

Procedure:

-

Buffer Preparation:

-

To prepare a 0.5 M MES stock solution, dissolve 106.62 g of MES monohydrate (MW: 213.24 g/mol ) in 800 mL of ddH₂O.[2][12]

-

Adjust the pH to the desired value (e.g., 6.0) using concentrated NaOH or HCl while monitoring with a calibrated pH meter.

-

Bring the final volume to 1 L with ddH₂O.

-

For optimal results, filter the buffer solution through a 0.22 µm filter to remove any particulate matter that could cause light scattering.[4]

-

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable light source.

-

Set the instrument to scan a wavelength range from 200 nm to 400 nm.

-

-

Blanking the Instrument:

-

Fill a clean quartz cuvette with the same ddH₂O used to prepare the MES buffer. This will serve as the reference or "blank".

-

Place the cuvette in the spectrophotometer and perform a baseline correction or "zero" the instrument. This subtracts the absorbance of the solvent and the cuvette itself from subsequent measurements.[11]

-

-

Sample Measurement:

-

Rinse a second quartz cuvette with a small amount of the prepared MES buffer solution, then fill the cuvette with the buffer.

-

Ensure there are no air bubbles in the light path.[11]

-

Place the sample cuvette in the spectrophotometer and initiate the wavelength scan.

-

-

Data Analysis:

-

Record the absorbance values across the scanned spectrum.

-

Pay particular attention to the absorbance at key wavelengths such as 260 nm and 280 nm, which are commonly used for nucleic acid and protein quantification, respectively.

-

Logical Workflow for Utilizing MES Buffer in UV-Sensitive Assays

The low UV absorbance of MES is a critical factor in its selection for various experimental workflows. The following diagram illustrates a decision-making process for researchers considering the use of MES buffer in UV-sensitive applications.

Caption: Decision workflow for using MES buffer in UV-sensitive experiments.

Potential Interferences and Considerations

While MES itself has low UV absorbance, it is crucial to be aware of potential sources of interference:

-

Impurities: Commercial preparations of MES can contain contaminants that may absorb in the UV range.[5] It is recommended to use high-purity, molecular biology grade MES for sensitive applications.

-

Buffer Concentration: As shown in the data table, higher concentrations of MES will lead to increased background absorbance.[14] It is advisable to use the lowest concentration of MES that still provides adequate buffering capacity for the experiment.

-

Interactions with Analytes: In some specific cases, MES has been shown to interact directly with proteins, which could potentially alter their spectroscopic properties.[15] Researchers should be mindful of this possibility, particularly in high-resolution structural studies.

-

Proper Blanking: The use of an appropriate blank (the same buffer without the analyte) is critical for obtaining accurate absorbance measurements of the sample of interest.[11][14]

Conclusion

MES buffer is an excellent choice for a wide range of biological and pharmaceutical applications that require a stable pH environment with minimal interference in the UV spectrum. Its inherently low UV absorbance, particularly at wavelengths commonly used for biomolecule quantification, makes it a reliable component of many experimental protocols. By adhering to proper preparation techniques, using high-purity reagents, and being mindful of potential interferences, researchers can confidently leverage the advantageous optical properties of MES buffer to achieve accurate and reproducible results.

References

- 1. MES Buffer: An Essential Component in Biological and Pharmaceutical - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 2. rpicorp.com [rpicorp.com]

- 3. biochemazone.com [biochemazone.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. MES (buffer) - Wikipedia [en.wikipedia.org]

- 6. MES Hydrate GMP Excipient [biospectra.us]

- 7. Morpholino ethanesulfonic acid - CAMEO [cameo.mfa.org]

- 8. MES Monohydrate [biospectra.us]

- 9. MES (0.5 M, pH 6) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. peakproteins.com [peakproteins.com]

- 12. PR1MA MES Monohydrate [2-(N-Morpholino)-ethanesulfonic acid] | PR1MA | MIDSCI [midsci.com]

- 13. Wavelength cutoffs for mixed mobile phases | Waters [help.waters.com]

- 14. Reddit - The heart of the internet [reddit.com]

- 15. Buffer Interference with Protein Dynamics: A Case Study on Human Liver Fatty Acid Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 2-(N-Morpholino)ethanesulfonic acid sodium salt (MES-Na) for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(N-Morpholino)ethanesulfonic acid sodium salt (MES-Na), a widely used biological buffer. It details its physicochemical properties, and applications, and provides in-depth experimental protocols for its use in biological research. A key focus is placed on a case study demonstrating the significant, yet often overlooked, impact of MES buffer on cellular signaling pathways, specifically its effect on reactive oxygen species (ROS) homeostasis and root development in the model organism Arabidopsis thaliana. This guide is intended for researchers, scientists, and drug development professionals who utilize biological buffers and seek a deeper understanding of their potential interactions within experimental systems.

Introduction

2-(N-Morpholino)ethanesulfonic acid sodium salt, commonly known as MES sodium salt, is a zwitterionic buffer developed by Good and his colleagues.[1] It is favored in many biological and biochemical research applications for its pKa of approximately 6.15 at 20°C, which makes it an effective buffer in the pH range of 5.5 to 6.7.[2][3] Its utility is further enhanced by its high water solubility, minimal binding of metal ions, and stability in culture media.[1][3] While MES is often considered a non-participating component in experimental systems, this guide will demonstrate that its presence can have profound biological effects, highlighting the importance of careful buffer selection and concentration optimization.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of MES-Na is crucial for its effective application in research and development.

| Property | Value | Reference(s) |

| Synonyms | This compound, Sodium 2-(N-morpholino)ethanesulfonate | [4] |

| CAS Number | 71119-23-8 | [5][6] |

| Molecular Formula | C₆H₁₂NNaO₄S | [5][6][7] |

| Molecular Weight | 217.22 g/mol | [5][6][8] |

| Appearance | White crystalline powder | [5] |

| pKa (at 20°C) | 5.9 - 6.3 | [2] |

| Effective Buffering pH Range | 5.5 - 6.7 | [2] |

| Solubility | Highly soluble in water | [2][5] |

Applications in Research and Drug Development

MES buffer is a versatile tool with a broad range of applications across various scientific disciplines.

-

Biological and Biochemical Research: It is extensively used as a buffering agent to maintain stable pH in enzyme assays, protein purification, and electrophoresis techniques.[2]

-

Cell Culture: MES is frequently incorporated into cell culture media for bacteria, yeast, and mammalian cells to maintain a stable pH environment, which is critical for optimal cell growth and viability.[9]

-

Plant Biology: It is a common component of growth media for in vitro plant culture, including the model organism Arabidopsis thaliana.[9]

-

Drug Formulation: In the pharmaceutical industry, MES can be used in drug formulation studies to enhance the stability of active pharmaceutical ingredients.[10]

Experimental Protocols

This section provides detailed methodologies for the preparation of MES buffer and its application in a specific biological assay.

Preparation of MES Buffer Stock Solution (0.5 M, pH 5.8)

Materials:

-

2-(N-Morpholino)ethanesulfonic acid (MES) free acid

-

Sodium hydroxide (B78521) (NaOH), 10 N

-

Deionized water (dH₂O)

-

pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flask (1 L)

Procedure:

-

Weigh out 104.6 g of MES free acid and add it to a beaker containing approximately 800 mL of dH₂O.

-

Place the beaker on a magnetic stirrer and add a stir bar. Stir until the MES is completely dissolved.

-

Slowly add 10 N NaOH to the solution while continuously monitoring the pH with a calibrated pH meter. Adjust the pH to 5.8.

-

Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.

-

Bring the final volume to 1 L with dH₂O.

-

The 0.5 M MES stock solution can be stored at 4°C.

Investigating the Effect of MES Buffer on Arabidopsis thaliana Root Growth

This protocol details an experiment to assess the impact of varying MES concentrations on the root development of Arabidopsis thaliana.

Materials:

-

Arabidopsis thaliana (Col-0) seeds

-

1/2 Murashige and Skoog (MS) medium powder

-

Sucrose

-

Phytagel or other gelling agent

-

0.5 M MES stock solution (pH 5.8)

-

Potassium hydroxide (KOH) for pH adjustment

-

Sterile petri dishes (120 mm x 120 mm)

-

Micropipettes and sterile tips

-

Sterilization equipment (autoclave)

-

Growth chamber or incubator

Procedure:

-

Preparation of Growth Media:

-

Prepare 1/2 MS medium with 1% (w/v) sucrose.

-

Divide the medium into four batches. To each batch, add the 0.5 M MES stock solution to achieve final concentrations of 0%, 0.01%, 0.1%, and 1% (w/v).

-

Adjust the pH of each medium to 5.8 using KOH.

-

Add the gelling agent according to the manufacturer's instructions (e.g., 0.8% w/v agar).

-

Autoclave the media to sterilize and pour into sterile square petri dishes. Allow the plates to solidify in a laminar flow hood.

-

-

Seed Sterilization and Plating:

-

Surface sterilize Arabidopsis seeds by washing with 70% ethanol (B145695) for 1 minute, followed by a 10-minute incubation in a solution of 50% bleach and 0.05% Triton X-100.

-

Rinse the seeds 4-5 times with sterile dH₂O.

-

Resuspend the seeds in sterile 0.1% agar (B569324) and store at 4°C for 2-3 days for stratification.

-

Aseptically place individual seeds in a row on the surface of the prepared agar plates.

-

-

Incubation and Data Collection:

-

Place the plates vertically in a growth chamber with a 16-hour light/8-hour dark photoperiod at 22°C.

-

After a designated period (e.g., 7-10 days), photograph the plates.

-

Measure the primary root length and count the number of lateral roots for each seedling using image analysis software (e.g., ImageJ).

-

-

Data Analysis:

-

Calculate the average root length and lateral root number for each MES concentration.

-

Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine if there are significant differences between the treatment groups.

-

Detection of Superoxide (B77818) in Arabidopsis Roots

This protocol describes a method to visualize the presence of superoxide, a reactive oxygen species, in the root tips of Arabidopsis seedlings.

Materials:

-

Arabidopsis seedlings grown as described in Protocol 4.2.

-

Nitroblue tetrazolium (NBT)

-

Tris-HCl buffer (100 mM, pH 7.5)

-

Microscope slides and coverslips

-

Light microscope

Procedure:

-

Carefully remove seedlings from the agar plates.

-

Prepare a staining solution of 0.1% (w/v) NBT in 100 mM Tris-HCl buffer (pH 7.5).

-

Incubate the seedlings in the NBT solution in the dark for 15-30 minutes. The formation of a dark-blue formazan (B1609692) precipitate indicates the presence of superoxide.

-

Rinse the seedlings with dH₂O to remove excess NBT solution.

-

Mount the root tips on a microscope slide with a drop of water and a coverslip.

-

Observe the staining pattern under a light microscope.

Case Study: MES Buffer Disrupts Reactive Oxygen Species Homeostasis and Alters Root Development in Arabidopsis thaliana

A study by Kagenishi et al. (2016) revealed that MES buffer, a common component in plant growth media, can significantly impact root morphogenesis in Arabidopsis thaliana. The study demonstrated a dose-dependent effect of MES on root growth, with low concentrations (0.01% and 0.1%) promoting root elongation and an increase in root waving, while a high concentration (1%) was inhibitory.

Quantitative Data Summary:

| MES Concentration (% w/v) | Average Primary Root Length (arbitrary units) at 6 days | Average Number of Root Waves at 6 days |

| 0 | ~4.5 | ~2 |

| 0.01 | ~5.5 | ~3.5 |

| 0.1 | ~5.0 | ~4 |

| 1 | ~1.0 | ~0.5 |

Data adapted from Kagenishi et al. (2016).

Crucially, the study linked these morphological changes to alterations in reactive oxygen species (ROS) homeostasis. Staining with NBT revealed that the high, inhibitory concentration of MES (1%) led to a significant reduction in superoxide levels in the root apex.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows discussed in this guide.

References

- 1. researchgate.net [researchgate.net]

- 2. protocols.io [protocols.io]

- 3. (PDF) MES Buffer Affects Arabidopsis Root Apex Zonation and [research.amanote.com]

- 4. ROS, an Important Plant Growth Regulator in Root Growth and Development: Functional Genes and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Modulatory Role of Reactive Oxygen Species in Root Development in Model Plant of Arabidopsis thaliana [frontiersin.org]

- 6. Reactive Oxygen Species Link Gene Regulatory Networks During Arabidopsis Root Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Integration of reactive oxygen species and nutrient signalling to shape root system architecture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New discovery of superoxide regulation - the role of MES buffer in plant root tip growth-blood collection,Biological buffer,Hubei Xindesheng Material [whdsbio.cn]

- 9. MES Buffer Affects Arabidopsis Root Apex Zonation and Root Growth by Suppressing Superoxide Generation in Root Apex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MES Buffer Affects Arabidopsis Root Apex Zonation and Root Growth by Suppressing Superoxide Generation in Root Apex - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Safety Precautions for Handling MES Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and technical information for the handling of 2-(N-morpholino)ethanesulfonic acid (MES) powder, a common buffering agent in biochemical and biological research. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

MES powder is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), MES monohydrate can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is also harmful if swallowed.[2]

Table 1: GHS Hazard Classification for MES Monohydrate

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

A key physical hazard associated with many fine organic powders, including MES, is the potential for a dust explosion.[2][3][4] This can occur if the powder is dispersed in the air in sufficient concentrations in the presence of an ignition source within a confined space.[2][4]

Physical and Chemical Properties

Understanding the properties of MES powder is fundamental to its safe handling.

Table 2: Physical and Chemical Properties of MES Monohydrate

| Property | Value |

| Appearance | White crystalline powder |

| Odor | Odorless |

| Molecular Formula | C₆H₁₃NO₄S · H₂O |

| Molecular Weight | 213.25 g/mol [5] |

| Melting Point | >300 °C (>572 °F)[2][6] |

| pH | 3.5 - 5.5 (0.5M solution)[2] |

| pKa | 6.15 at 25°C[7] |

| Water Solubility | Soluble[5] |

| Vapor Pressure | Negligible[2] |

Hierarchy of Controls

To mitigate the risks associated with MES powder, a hierarchical approach to hazard control should be implemented. This strategy prioritizes controls from most to least effective.

Caption: Hierarchy of hazard controls for handling MES powder.

Safe Handling and Storage

4.1 Handling

-

Ventilation : Always handle MES powder in a well-ventilated area.[1][7] Use of a chemical fume hood or a powder weighing station with appropriate exhaust ventilation is highly recommended to minimize inhalation of dust particles.[2][8]

-

Avoid Dust Formation : Take care to avoid dispersing dust into the air.[2][9] Use non-sparking tools and clean up spills in a manner that does not generate airborne dust.[2]

-

Hygiene : Do not eat, drink, or smoke in areas where MES powder is handled.[1][10] Wash hands thoroughly after handling the material.[1][2]

4.2 Storage

-

Container : Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][5][9]

-

Conditions to Avoid : Avoid exposure to excess heat and incompatible materials.[5][9]

-

Incompatible Materials : Store away from strong oxidizing agents.[5][9]